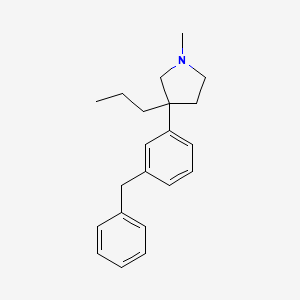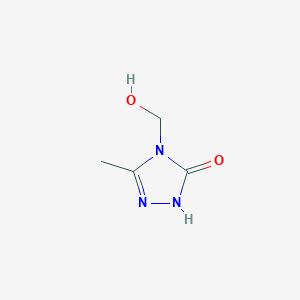
2(1H)-Pyrimidinone, tetrahydro-1-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinone, tetrahydro-1-nitroso- is a heterocyclic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a nitroso group attached to the tetrahydropyrimidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, tetrahydro-1-nitroso- typically involves the reaction of a suitable pyrimidinone precursor with nitrosating agents. One common method is the reaction of tetrahydropyrimidinone with nitrous acid or its derivatives under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group.
Industrial Production Methods
Industrial production of 2(1H)-Pyrimidinone, tetrahydro-1-nitroso- may involve large-scale nitrosation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyrimidinone, tetrahydro-1-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of 2(1H)-Pyrimidinone, tetrahydro-1-nitroso-.
Reduction: Amino derivatives of 2(1H)-Pyrimidinone, tetrahydro-1-nitroso-.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrimidinone, tetrahydro-1-nitroso- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Pyrimidinone, tetrahydro-1-amino-: Similar structure but with an amino group instead of a nitroso group.
2(1H)-Pyrimidinone, tetrahydro-1-nitro-: Contains a nitro group instead of a nitroso group.
2(1H)-Pyrimidinone, tetrahydro-1-hydroxy-: Contains a hydroxy group instead of a nitroso group.
Uniqueness
2(1H)-Pyrimidinone, tetrahydro-1-nitroso- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. The nitroso group can participate in unique redox reactions and form covalent bonds with biological macromolecules, making this compound a valuable tool in chemical and biological research.
Propriétés
Numéro CAS |
62641-66-1 |
|---|---|
Formule moléculaire |
C4H7N3O2 |
Poids moléculaire |
129.12 g/mol |
Nom IUPAC |
1-nitroso-1,3-diazinan-2-one |
InChI |
InChI=1S/C4H7N3O2/c8-4-5-2-1-3-7(4)6-9/h1-3H2,(H,5,8) |
Clé InChI |
UQKPGXYENGNTCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)N(C1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


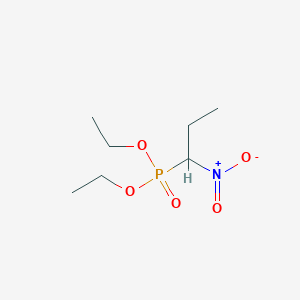
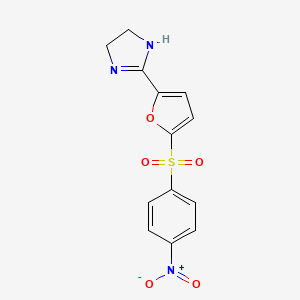

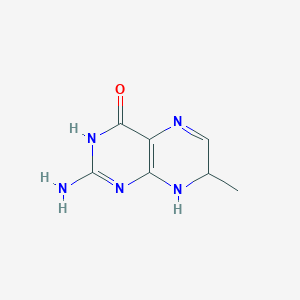



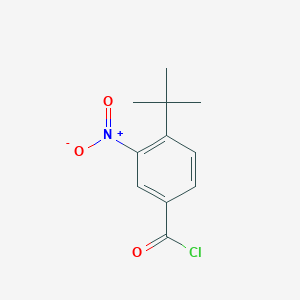

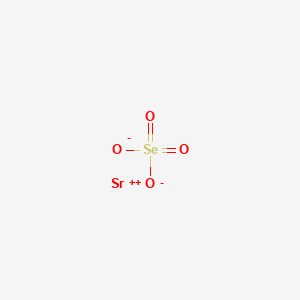
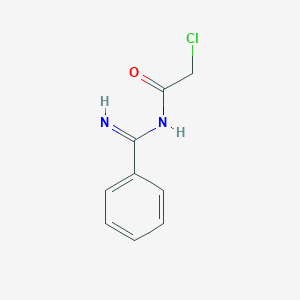
![Acetic acid, [3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13792797.png)
